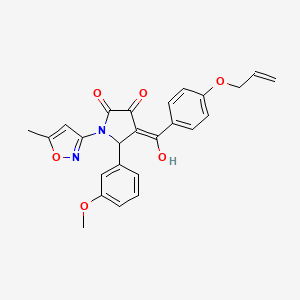

4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Descripción general

Descripción

4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including an allyloxy group, a benzoyl group, a hydroxy group, a methoxyphenyl group, and an isoxazolyl group, which contribute to its diverse chemical reactivity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolone Core: The pyrrolone core can be synthesized via a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

Introduction of the Isoxazolyl Group: The isoxazolyl group can be introduced through a nitrile oxide cycloaddition reaction.

Attachment of the Benzoyl Group: The benzoyl group can be attached via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

Allyloxy Group Addition: The allyloxy group can be introduced through an etherification reaction using allyl alcohol and a suitable base.

Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The benzoyl group can be reduced to a benzyl alcohol.

Substitution: The allyloxy group can undergo nucleophilic substitution reactions.

Coupling Reactions: The methoxyphenyl group can participate in various coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Coupling: Palladium catalysts and boronic acids for Suzuki coupling.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted ethers or amines.

Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to modulate specific biological pathways, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its diverse functional groups.

Mecanismo De Acción

The mechanism of action of 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with its molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-(methoxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

- 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methylphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Uniqueness

The unique combination of functional groups in 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one sets it apart from similar compounds. The allyloxy group, in particular, provides a site for further chemical modifications, enhancing its versatility in synthetic applications. Additionally, the presence of both hydroxy and methoxy groups allows for diverse hydrogen bonding interactions, potentially increasing its biological activity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Actividad Biológica

The compound 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one , with CAS number 618074-33-2, is a complex organic molecule belonging to the pyrrolone class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 437.48 g/mol. The structural features include an allyloxy group, a benzoyl moiety, a hydroxyl group, and an isoxazole ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it effectively inhibited cell proliferation in various cancer cell lines.

- Case Study : A study on derivatives of pyrrolones showed that modifications to the structure enhanced cytotoxicity against breast and colon cancer cells, suggesting potential for further development in targeted cancer therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated through various assays:

- Inhibition of Pro-inflammatory Mediators : The compound has shown effectiveness in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.

- Experimental Model : In vivo models demonstrated that administration of the compound significantly reduced edema formation in carrageenan-induced paw edema tests .

Antimicrobial Activity

The antimicrobial effects of the compound were assessed against several bacterial strains:

- Broad-spectrum Activity : Preliminary screening indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics like chloramphenicol .

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antimicrobial | Broad-spectrum activity against bacteria |

Research Findings

In-depth research has further elucidated the biological mechanisms underlying the activities of this compound:

- Cytotoxicity Studies : In vitro assays revealed that the compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis rates.

- Docking Studies : Molecular docking simulations suggest strong interactions with key proteins involved in cancer progression and inflammation, indicating potential as a lead compound for drug development .

Propiedades

IUPAC Name |

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c1-4-12-32-18-10-8-16(9-11-18)23(28)21-22(17-6-5-7-19(14-17)31-3)27(25(30)24(21)29)20-13-15(2)33-26-20/h4-11,13-14,22,28H,1,12H2,2-3H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNOHYYCOGZDCF-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.